molecular formula C21H30F3N3O B2581159 1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine CAS No. 2034243-49-5

1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine

Cat. No.: B2581159
CAS No.: 2034243-49-5
M. Wt: 397.486
InChI Key: LSPICOMOFJBWKG-UHFFFAOYSA-N
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Description

The compound 1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine is a piperazine-piperidine hybrid featuring a tetrahydrofuran (THF) moiety attached to the piperidine ring and a 3-(trifluoromethyl)phenyl group on the piperazine ring.

  • Piperazine substitution: The 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, common in CNS-targeting agents .

Properties

IUPAC Name

1-[1-(oxolan-2-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30F3N3O/c22-21(23,24)17-3-1-4-19(15-17)27-12-10-26(11-13-27)18-6-8-25(9-7-18)16-20-5-2-14-28-20/h1,3-4,15,18,20H,2,5-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPICOMOFJBWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a complex structure that allows for various interactions with biological targets, particularly in the realm of neuropharmacology and receptor modulation.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H24F3N3O
  • Molecular Weight : 351.40 g/mol

The biological activity of this compound is largely attributed to its interaction with neurotransmitter receptors and enzymes involved in signal transduction pathways. The piperazine moiety is known for its ability to modulate various neurotransmitter systems, including:

  • Serotonin Receptors : It shows affinity towards serotonin receptors, which are crucial for mood regulation.
  • Dopamine Receptors : Interaction with dopamine receptors suggests potential applications in treating disorders like schizophrenia and Parkinson's disease.
  • Sigma Receptors : Recent studies indicate significant binding affinity to sigma receptors, which are implicated in neuroprotection and modulation of pain perception .

Pharmacological Studies

Research has demonstrated that this compound exhibits notable effects in various biological assays:

  • Receptor Binding Affinity :
    • The compound has shown low nanomolar affinity for sigma-1 receptors, indicating strong potential for central nervous system applications .
    • High selectivity towards the vesicular acetylcholine transporter and significant interaction with multiple other receptors (e.g., serotonin, GABA) have been reported .
  • Cellular Effects :
    • In vitro studies reveal that the compound influences cell signaling pathways, particularly those related to stress responses and metabolic regulation. It has been observed to affect lactate dehydrogenase activity, which is essential for cellular metabolism.
  • Neuroprotective Effects :
    • Animal models indicate that compounds similar to this piperazine derivative may provide neuroprotective benefits, potentially through modulation of sigma receptors .

Case Study 1: Neuropharmacological Applications

In a study examining the effects of similar piperazine derivatives on cognitive function, researchers found that administration led to improved memory retention in rodent models. The mechanism was attributed to enhanced serotonergic activity and reduced oxidative stress markers in the brain.

Case Study 2: Pain Modulation

Another investigation focused on pain modulation through sigma receptor activation. The compound was administered in a pain model, resulting in significant analgesic effects compared to control groups. This suggests potential therapeutic applications in chronic pain management.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar piperazine derivatives is presented below:

Compound NameSigma Receptor AffinityDopamine Receptor InteractionSerotonin Receptor Interaction
Compound ALow nanomolarModerateHigh
Compound BModerateHighModerate
Target Compound Low nanomolar High High

Comparison with Similar Compounds

Structural Analogues

Piperazine-Piperidine Hybrids
  • 1-[1-(Oxan-4-yl)piperidin-4-yl]-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (): Replaces THF with tetrahydropyran (oxane), increasing ring size and altering steric effects.
  • RA[4,3] and RA[4,5] ():

    • RA[4,3] : 1-[(3-Methoxynaphthalen-2-yl)but-2-enyl]-4-[(4-(trifluoromethyl)phenyl)methyl]piperazine.
  • Higher molecular weight (455.2 vs. ~430 estimated for the target compound) due to naphthyl and butenyl groups.
  • Lower synthetic yield (5%) compared to RA[4,5] (21%), suggesting steric hindrance challenges .
    • RA[4,5] : Difluorophenylmethyl substituent with 95% purity, indicating halogenated aryl groups improve crystallization.
Urea-Linked Piperazine Derivatives
  • Compound 11e (): 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea. High yield (86.7%) underscores the efficiency of urea-forming reactions .
Simpler Piperazine Derivatives
  • 1-(4-Trifluoromethylphenyl)piperazine ():
    • Lacks the piperidine-THF moiety, reducing molecular complexity (MW = 230.23).
    • Widely used as a building block for serotonin receptor ligands .
Table 1: Key Parameters of Selected Compounds
Compound Name Substituents Molecular Weight Yield (%) Purity (%) Biological Activity Reference
Target Compound THF-methyl (piperidine), 3-(trifluoromethyl)phenyl (piperazine) ~430 (estimated) N/A N/A Not reported -
RA[4,3] () Methoxynaphthyl, trifluoromethylphenylmethyl 455.2 5 88 Not specified
11e () Urea-linked 3-(trifluoromethyl)phenyl, thiazolyl-piperazine 534.1 86.7 N/A Not specified
1-(4-Trifluoromethylphenyl)piperazine () 4-(Trifluoromethyl)phenyl 230.23 N/A N/A Serotonin receptor ligand precursor
Compound 11 () 2-Methylbutyryl, 4-(trifluoromethyl)phenyl urea ~400 (estimated) 66 N/A Soluble epoxide hydrolase inhibitor
Key Observations:

Synthetic Accessibility :

  • Urea derivatives (e.g., 11e) achieve higher yields (≥85%) compared to piperidine-THF hybrids (e.g., RA[4,3]: 5%), likely due to fewer steric challenges .
  • Halogenated aryl groups (e.g., difluorophenyl in RA[4,5]) improve purity, possibly via enhanced crystallization .

Pharmacological Potential: The target compound’s THF-methyl group may enhance blood-brain barrier penetration, a trait critical for CNS drugs . Urea-linked derivatives () show enzyme inhibition (e.g., soluble epoxide hydrolase), suggesting the target compound’s trifluoromethylphenyl group could be tailored for similar applications .

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